tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate
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Overview
Description
tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate is a synthetic organic compound with the molecular formula C8H16N2O3S It is known for its unique structure, which includes a thietan ring, an imino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a thietan-3-one derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thietan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thietan derivatives.
Scientific Research Applications
tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate
- Tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate
- Tert-butyl N-(3-hydroxypropyl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thietan ring. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNETQAVQTKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173998-78-0 |
Source
|
Record name | tert-butyl (1-imino-1-oxidothietan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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